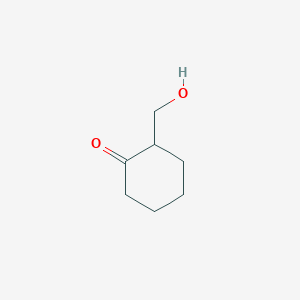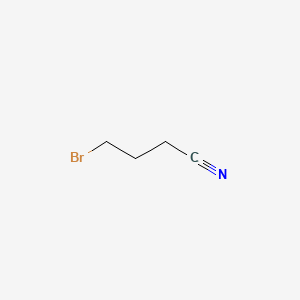![molecular formula C31H26O4 B1294727 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- CAS No. 47758-37-2](/img/structure/B1294727.png)
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
Descripción general
Descripción
“Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-” is a biomedical compound primarily used in clinical research for its potential anticancer properties . It targets the enzyme topoisomerase II, possibly offering a treatment for various types of cancer . It is also used in the preparation of high refractive index photosensitive resin .
Molecular Structure Analysis
The molecule contains a total of 67 bonds, including 41 non-H bonds, 24 multiple bonds, 8 rotatable bonds, and 24 aromatic bonds. It also includes 2 three-membered rings, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings. Additionally, it contains 2 aliphatic and 2 aromatic ether groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 462.54. It has a melting point of 153°C and a predicted boiling point of 603.6±55.0 °C. The density of the compound is 1.271. It is slightly soluble in chloroform and dichloromethane. The compound is typically in the form of a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Mutagenic Activity and Dental Material Development
Studies have indicated that ring-opening molecules like oxiranes (epoxides) may be suitable for developing non-shrinking dental composite materials. Research has analyzed new oxiranes and siloranes for their induction of mutations in Salmonella typhimurium, with findings suggesting variations in mutagenic effects depending on the molecular structure. This research highlights the importance of chemical structure in the biological effects of these compounds, which could inform the development of safer dental materials (Schweikl, Schmalz, & Weinmann, 2002).
Opto-Electronic Applications
Another area of application is in high-performance organic light-emitting diodes (OLEDs), where certain fluorene-based compounds have been designed and synthesized. These materials show potential due to their high maximum efficiencies and exciting results as hosts in blue phosphorescent OLEDs. This research suggests a new approach to constructing solution-processable small molecules for opto-electronic applications (Ye et al., 2010).
Photoluminescent Polymers
The synthesis and characterization of fluorene-based soluble poly(arylene ethynylene)s have been explored, focusing on their optical and redox properties. These studies contribute to the understanding of the electro-optical properties of such polymers, which could be beneficial for developing polymer light-emitting diode applications (Palai et al., 2014).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the synthesis of 9H-fluorene-2-yl keto-oxiranes and their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the potential of these compounds in biological applications, contributing to the development of new chemical entities with desirable biological activities (Thirunarayanan & Vanangamudi, 2011).
Polymer Synthesis for Electronic Devices
In the realm of electronic devices, research has focused on the synthesis and properties of polymers derived from oxirane compounds, which show promise in applications such as thin-film transistors and photovoltaic cells. These studies underline the importance of the structural design of polymers for enhancing the performance of electronic devices (Kim et al., 2016).
Safety And Hazards
Direcciones Futuras
The compound’s potential anticancer properties make it a promising candidate for future clinical research. Its ability to target the enzyme topoisomerase II could potentially offer a treatment for various types of cancer . Additionally, its use in the preparation of high refractive index photosensitive resin indicates potential applications in the field of materials science .
Propiedades
IUPAC Name |
2-[[4-[9-[4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAOPVSVLGDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31256-79-8 | |
| Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31256-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885902 | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
CAS RN |
47758-37-2 | |
| Record name | 9,9-Bis(4-glycidyloxyphenyl)fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47758-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047758372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9-Fluorenylidene)diphenol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



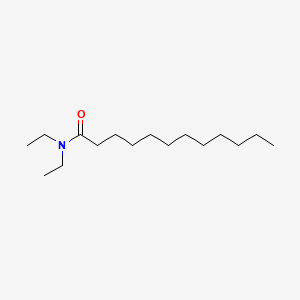
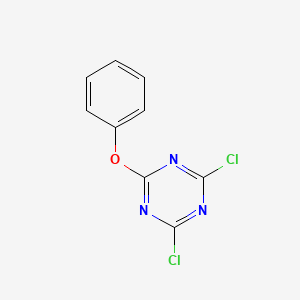
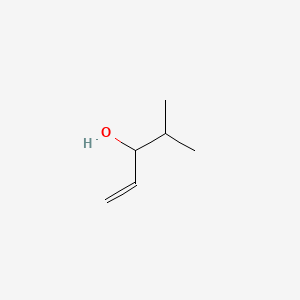
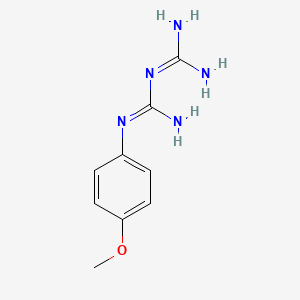
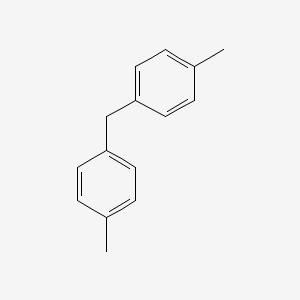
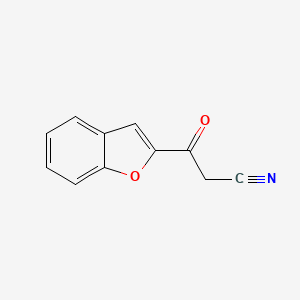
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)



